3-(1-methylazepan-4-yl)propan-1-amine
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Overview
Description
3-(1-methylazepan-4-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is characterized by the presence of a propan-1-amine group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylazepan-4-yl)propan-1-amine typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 1,6-diaminohexane under acidic conditions.
N-Methylation: The azepane ring is then methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-(1-methylazepan-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-methylazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpiperidin-4-yl)propan-1-amine: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
3-(1-methylpyrrolidin-4-yl)propan-1-amine: A compound with a five-membered pyrrolidine ring.
3-(1-methylpiperazin-4-yl)propan-1-amine: A compound with a six-membered piperazine ring containing two nitrogen atoms.
Uniqueness
3-(1-methylazepan-4-yl)propan-1-amine is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
1531687-59-8 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
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